Home > Products > Screening Compounds P31234 > Thyroid Hormone Receptor Antagonist (1-850)
Thyroid Hormone Receptor Antagonist (1-850) - 251310-57-3

Thyroid Hormone Receptor Antagonist (1-850)

Catalog Number: EVT-287027
CAS Number: 251310-57-3
Molecular Formula: C21H20F3N5O4
Molecular Weight: 463.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-850 is a synthetic compound specifically designed as an antagonist for Thyroid Hormone Receptors (TRs) [, ]. TRs are nuclear receptors that bind to thyroid hormones (THs), primarily triiodothyronine (T3), and regulate gene expression []. 1-850 acts by competitively binding to TRs, thereby preventing the binding of T3 and inhibiting TH-mediated gene transcription [, , ].

This compound serves as a valuable tool in scientific research to investigate the role of TH signaling in various biological processes and disease models. Its use has advanced our understanding of TR function in diverse areas such as cell growth and differentiation, metabolism, and development [, , , , , , , , , , , , , , , , , , , ].

3,5,3'-Triiodothyronine (T3)

  • Compound Description: 3,5,3'-Triiodothyronine (T3) is a primary thyroid hormone that plays a crucial role in regulating metabolism, growth, and development. It acts by binding to thyroid hormone receptors (TRs) in the nucleus, influencing gene expression. [, , , , , , , , , , , , , , , , , ]
  • Relevance: T3 is the endogenous agonist of Thyroid Hormone Receptor Antagonist, 1-850. They both target and bind to the TRs, but 1-850 blocks the action of T3, acting as an antagonist. [, ]

Thyroxine (T4)

  • Compound Description: Thyroxine (T4) is a prohormone that is converted to the active thyroid hormone T3 in various tissues. [, , , , ] Like T3, T4 influences metabolism, growth, and development by binding to TRs. [, ]
  • Relevance: Thyroxine (T4) is structurally similar to T3 and also acts as an agonist for TRs. Therefore, Thyroid Hormone Receptor Antagonist, 1-850 would likely exhibit antagonistic activity against T4 as well. []

Sobetirome (GC-1)

  • Compound Description: Sobetirome (GC-1) is a synthetic, halogen-free thyromimetic that exhibits selectivity for TRβ. [, ] It demonstrates beneficial effects in preclinical studies on hypercholesterolemia, non-alcoholic steatohepatitis, and hepatocyte proliferation. []
  • Relevance: Sobetirome (GC-1) is a TR agonist, particularly targeting the TRβ subtype, while Thyroid Hormone Receptor Antagonist, 1-850 acts as a TR antagonist. Both compounds demonstrate the potential for therapeutic intervention by modulating TR activity, albeit with opposing actions. [, ]

NH3

  • Compound Description: NH3 is a TR antagonist that inhibits both T3 binding to TRs and cofactor recruitment. [] It has shown efficacy in a tadpole tail resorption assay but exhibits partial agonist activity at higher doses. []
  • Relevance: NH3 and Thyroid Hormone Receptor Antagonist, 1-850 share the same target (TRs) and mechanism of action, acting as antagonists. [, ]

Bisphenol A (BPA)

  • Compound Description: Bisphenol A (BPA) is an environmental contaminant known to bind to rat TRs and act as an antagonist in vitro. [] Exposure to BPA is widespread, and studies suggest potential effects on thyroid function and TR action, particularly in brain development. [, ]
  • Relevance: Bisphenol A (BPA) and Thyroid Hormone Receptor Antagonist, 1-850 share similar functionalities, both acting as TR antagonists. [, ]

3,5-dibromo-4-(3',5'-diisopropyl-4'-hydroxyphenoxy)benzoic acid

  • Compound Description: 3,5-dibromo-4-(3',5'-diisopropyl-4'-hydroxyphenoxy)benzoic acid is a synthetic compound specifically designed as a TR antagonist. It exhibits minimal to no agonist activity on TRα and TRβ, respectively, and effectively blocks T3 binding to TR, disrupting the coactivator-binding surface formation. []
  • Relevance: Both 3,5-dibromo-4-(3',5'-diisopropyl-4'-hydroxyphenoxy)benzoic acid and Thyroid Hormone Receptor Antagonist, 1-850 are designed and validated as TR antagonists, aiming to block the actions of thyroid hormones. [, ]

Tetraiodothyroacetic acid (tetrac)

  • Compound Description: Tetraiodothyroacetic acid (tetrac) is a thyroid hormone antagonist that acts by blocking thyroid hormone binding to its receptor. []
  • Relevance: Tetrac and Thyroid Hormone Receptor Antagonist, 1-850 are both thyroid hormone antagonists that compete with thyroid hormones for binding to the thyroid hormone receptor. [, ]

Bisphenol S (BPS)

  • Compound Description: Bisphenol S (BPS), often used as a substitute for BPA, has been shown to exhibit antagonistic activity toward TRβ in zebrafish embryos. []
  • Relevance: Similar to Thyroid Hormone Receptor Antagonist, 1-850, Bisphenol S (BPS) demonstrates TR antagonistic effects, particularly on the TRβ subtype, highlighting its potential as a thyroid disruptor. [, ]

Tetrabromobisphenol S (TBBPS)

  • Compound Description: Tetrabromobisphenol S (TBBPS), a brominated flame retardant, has shown potent antagonistic activity toward TRβ. []
  • Relevance: Tetrabromobisphenol S (TBBPS) and Thyroid Hormone Receptor Antagonist, 1-850 are both identified as TR antagonists, with TBBPS demonstrating potent antagonistic effects on the TRβ subtype. [, ]

Tetrabromobisphenol A (TBBPA)

  • Compound Description: Tetrabromobisphenol A (TBBPA), a widely used brominated flame retardant, has demonstrated antagonistic activity toward TRβ. []
  • Relevance: Similar to Thyroid Hormone Receptor Antagonist, 1-850, Tetrabromobisphenol A (TBBPA) exhibits antagonistic effects on TRβ, highlighting its potential for disrupting thyroid hormone signaling. [, ]
Overview

Thyroid Hormone Receptor Antagonist (1-850), specifically identified as 3,5-dibromo-4-(3′,5′-diisopropyl-4′-hydroxyphenoxy)benzoic acid, is a compound designed to inhibit the action of thyroid hormones by blocking their receptors. This antagonist has garnered attention for its potential therapeutic applications in conditions associated with excessive thyroid hormone activity, such as hyperthyroidism and related metabolic disorders. The compound's design is rooted in structure-based methodologies aimed at altering receptor interactions to mitigate hormone effects.

Source and Classification

This compound falls under the category of synthetic thyroid hormone receptor antagonists. It is classified as a non-steroidal compound that selectively targets thyroid hormone receptors, primarily the thyroid hormone receptor alpha and beta subtypes. The synthesis and characterization of this compound have been documented in various studies that explore its biological activity and potential clinical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Thyroid Hormone Receptor Antagonist (1-850) employs a structure-based design approach, which involves modifying existing agonist structures to create antagonists. The primary method utilized is organic synthesis through various chemical reactions including:

  • Bromination: This step introduces bromine atoms at specific positions on the aromatic ring to enhance binding affinity.
  • Phenolic Hydroxylation: The introduction of a hydroxyl group on the phenolic ring increases solubility and receptor interaction.
  • Coupling Reactions: Techniques such as cross-coupling are used to attach the diisopropyl group, optimizing the compound's pharmacological properties.

The synthetic route has been elaborated in studies that detail the specific reagents and conditions necessary for each step, ensuring high yield and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of Thyroid Hormone Receptor Antagonist (1-850) can be described as follows:

  • Chemical Formula: C₁₈H₁₈Br₂O₃
  • Molecular Weight: Approximately 409.15 g/mol
  • Structural Features:
    • Two bromine atoms positioned on a benzene ring.
    • A hydroxyphenoxy group that facilitates receptor binding.
    • A bulky diisopropyl substituent that aids in antagonistic activity by sterically hindering receptor activation.

The structural analysis indicates that modifications to traditional thyroid hormone structures can effectively disrupt their interaction with nuclear receptors .

Chemical Reactions Analysis

Reactions and Technical Details

The interactions of Thyroid Hormone Receptor Antagonist (1-850) with thyroid hormone receptors involve several key chemical reactions:

  • Binding Reaction: The antagonist competes with thyroid hormones like triiodothyronine for binding sites on the receptor, effectively blocking downstream signaling pathways.
  • Conformational Changes: Upon binding, the antagonist induces conformational changes in the receptor that prevent coactivator recruitment necessary for transcriptional activation.

Research indicates that these interactions lead to a significant reduction in gene expression associated with thyroid hormone activity, showcasing its potential as a therapeutic agent .

Mechanism of Action

Process and Data

Thyroid Hormone Receptor Antagonist (1-850) operates through a multi-faceted mechanism:

  1. Competitive Inhibition: The compound binds to the ligand-binding domain of thyroid hormone receptors, competing directly with endogenous hormones.
  2. Disruption of Coactivator Binding: By occupying the binding site, it prevents coactivators from interacting with the receptor, thereby inhibiting transcriptional activation of target genes.
  3. Alteration of Receptor Conformation: The binding induces a conformational shift in the receptor that stabilizes an inactive form, further preventing hormone-mediated effects.

This mechanism has been supported by experimental data demonstrating reduced transcriptional activity in cell cultures treated with this antagonist compared to controls .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thyroid Hormone Receptor Antagonist (1-850) exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water, which is typical for many synthetic organic compounds.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or light exposure.

These properties are critical for its formulation into pharmaceutical preparations and influence its bioavailability and efficacy .

Applications

Scientific Uses

Thyroid Hormone Receptor Antagonist (1-850) holds promise in various scientific applications:

  1. Therapeutic Development: Its potential use in treating hyperthyroidism and related disorders makes it a candidate for further clinical development.
  2. Research Tool: The compound serves as a valuable tool for studying thyroid hormone signaling pathways and understanding receptor biology.
  3. Drug Discovery: Insights gained from its design can inform future efforts to develop more selective and effective thyroid hormone modulators.

Properties

CAS Number

251310-57-3

Product Name

Thyroid Hormone Receptor Antagonist (1-850)

IUPAC Name

1-[[2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C21H20F3N5O4

Molecular Weight

463.4 g/mol

InChI

InChI=1S/C21H20F3N5O4/c22-21(23,24)15-2-1-3-16(13-15)25-20(31)27-26-19(30)12-14-8-10-28(11-9-14)17-4-6-18(7-5-17)29(32)33/h1-7,12-13H,8-11H2,(H,26,30)(H2,25,27,31)

InChI Key

CZMAYVNXNKBQKX-UHFFFAOYSA-N

SMILES

C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Thyroid Hormone Receptor Antagonist (1-850); TR-IN 1-850; TR IN-1-850; TR-IN-1 850; TR-IN-1-850

Canonical SMILES

C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.